
1-Isocyanato-2-(phenoxymethyl)benzene
Descripción general
Descripción
1-Isocyanato-2-(phenoxymethyl)benzene is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials. Isocyanates typically react with compounds containing alcohol (OH) groups to form urethanes, which are key intermediates in the manufacture of a variety of polymers.
Synthesis Analysis
The synthesis of related isocyanate compounds has been explored in various studies. For instance, the synthesis of 1,3-bis(isocyanatomethyl)benzene, a compound with similar isocyanate functionality, has been optimized using bis(trichloromethyl) carbonate as a non-phosgene route, which is safer and more environmentally friendly compared to traditional phosgene-based methods . This optimized synthesis involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate under specific conditions to yield the desired isocyanate with high performance and excellent resistance properties.
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not provided, related compounds such as 1,3-benzoxazole have been characterized using infrared spectroscopy, and their photochemical behavior has been studied in detail . The molecular structure of isocyanates is crucial for their reactivity, and the presence of the isocyanate group (-N=C=O) is a defining feature that determines their chemical behavior.
Chemical Reactions Analysis
Isocyanates, including those similar to this compound, undergo various chemical reactions. For example, 1,3-benzoxazole can be converted into 2-isocyanophenol upon UV irradiation, and further photochemical reactions can lead to a variety of products such as phenoxyl radicals, oxo tautomers, and fulvenone . These reactions are indicative of the high reactivity of the isocyanate group and its ability to participate in complex photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitrile can affect the stability and reactivity of the compound. In the case of 4,5-dicyano-3,6-diethylbenzo-1,2-diselenete, the nitrile groups contribute to the stabilization of the molecular orbitals, which can be inferred to have a similar effect on related isocyanate compounds . The physical properties such as solubility, boiling point, and melting point are also determined by the molecular structure and substituents present in the isocyanate compound.
Aplicaciones Científicas De Investigación
Optimization of Isocyanate Synthesis for Materials Science A study focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related isocyanate compound, which is known for its excellent performance in yellowing resistance and weather resistance, applicable in optical polymer composite materials, construction, and the automotive industry. The research aimed to develop a safer, more convenient, and environmentally friendly synthesis route, highlighting isocyanates' critical role in advanced material applications (Dong Jianxun et al., 2018).
Inorganic Chemistry and Material Synthesis Further research delves into the synthesis and application of benzene derivatives in creating novel materials. For instance, the preparation of 1,2-bis(3,4-dicyanophenoxymethyl)benzene from related compounds, leading to the development of new binuclear zinc phthalocyanines, illustrates the potential for innovative material synthesis and application in various fields, including electronics and catalysis (A. Tolbin et al., 2002).
Catalysis and Chemical Transformations Research on the gas phase oxidation of benzene to identify kinetics, thermochemistry, and mechanisms of initial steps provides insights into the fundamental reactions involved in the transformation of benzene derivatives. This knowledge is crucial for the development of efficient catalysts and processes in the chemical industry, emphasizing the importance of understanding basic chemical reactions for practical applications (S. Raoult et al., 2004).
Polymeric Material Development Studies on novel urethane-dimethacrylate monomers derived from isocyanates demonstrate the potential for creating advanced dental restorative materials. These materials show promising physico-chemical and mechanical characteristics suitable for dental applications, underscoring the versatility of isocyanate derivatives in developing specialized polymers (I. Barszczewska-Rybarek et al., 2020).
Advanced Coating Technologies The exploration of functional coatings using isocyanate-cured phenolics for applications such as anti-graffiti surfaces and high-temperature, high-pressure (HTHP) settings demonstrates the utility of isocyanate derivatives in creating specialized coatings. These advancements indicate the role of such chemical compounds in addressing specific industrial challenges, from durability to environmental resistance (Weihwa Lee et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
1-Isocyanato-2-(phenoxymethyl)benzene, like other isocyanates, can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that isocyanates can react with biological molecules containing active hydrogen atoms, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and can be harmful if swallowed, in contact with skin or if inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .
Análisis Bioquímico
Biochemical Properties
1-Isocyanato-2-(phenoxymethyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic groups in proteins, such as amino and thiol groups. This interaction can lead to the modification of protein function and structure. Additionally, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, promoting the production of antioxidant proteins and enzymes. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic groups in proteins, leading to the modification of their function. This can result in enzyme inhibition or activation, depending on the specific protein and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects can be studied in both in vitro and in vivo settings to understand the long-term impact of the compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can lead to adverse effects, including oxidative stress, inflammation, and cell death. These effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall activity and toxicity of this compound, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It can also interact with binding proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
1-isocyanato-2-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXXDXHIUWRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594646 | |
| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910037-00-2 | |
| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










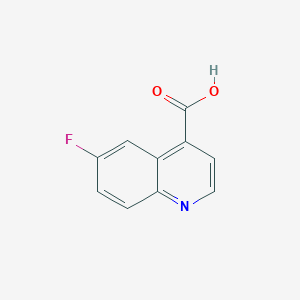
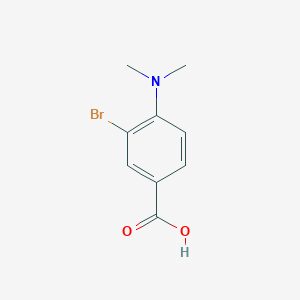
![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)
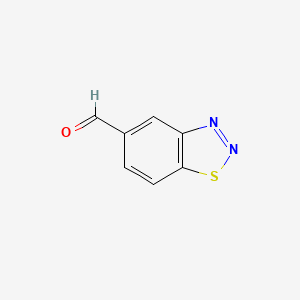
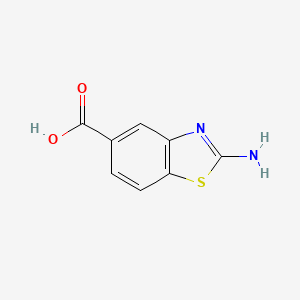
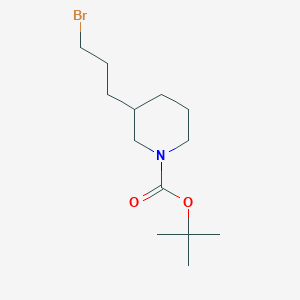
![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)